3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (CAS 34576-90-4) is a highly specialized, rigid, and electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Featuring a precisely defined multi-halogenated substitution pattern (chlorines at the 3, 4, and 6 positions) and a reactive C2-carboxylic acid moiety, this compound serves as a premium scaffold for generating highly lipophilic, metabolically stable derivatives . In procurement and material selection, it is prioritized over simpler benzothiophenes due to its unique steric profile and deep HOMO energy level, which dictate specialized reactivity in amide couplings, decarboxylative cross-couplings, and regioselective functionalizations [1].
Substituting 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid with simpler analogs, such as 3-chlorobenzo[b]thiophene-2-carboxylic acid or unhalogenated baseline compounds, fundamentally alters both process chemistry and downstream performance. The presence of three electron-withdrawing chlorine atoms drastically reduces the electron density of the thiophene ring, lowering the pKa of the C2-carboxylic acid and necessitating specialized coupling reagents (e.g., HATU instead of EDC) to overcome the reduced nucleophilicity of the intermediate active ester[1]. Furthermore, the C4 and C6 chlorines sterically block major metabolic oxidation hotspots and force ortho-substituents out of coplanarity, a conformational restriction that is critical for binding affinity in deep hydrophobic kinase pockets. Using a mono- or di-chlorinated substitute results in off-target reactivity, accelerated in vivo clearance, and failure to achieve the required steric bulk in the final active pharmaceutical ingredient (API) or organic semiconductor [2].
The strong electron-withdrawing nature of the three chlorine atoms significantly deactivates the C2-carboxylic acid, making standard amide coupling protocols inefficient. When reacting with weakly nucleophilic anilines, the 3,4,6-trichloro compound yields <20% product using standard EDC/HOBt conditions, whereas the unhalogenated baseline achieves >85% yield under the same conditions. Efficient procurement and process scale-up of the 3,4,6-trichloro scaffold strictly requires the use of uronium-based coupling reagents (e.g., HATU/DIPEA), which restores coupling yields to >90% [1].
| Evidence Dimension | Amide coupling yield with weak anilines |
| Target Compound Data | <20% yield (EDC/HOBt); >90% yield (HATU/DIPEA) |
| Comparator Or Baseline | Unhalogenated benzo[b]thiophene-2-carboxylic acid (>85% yield with EDC/HOBt) |
| Quantified Difference | 65% yield drop with standard reagents; requires specific reagent transition for manufacturability |
| Conditions | Equimolar acid and aniline, 1.2 eq coupling reagent, DMF, 25°C, 12h |
Buyers must factor in the cost and availability of advanced coupling reagents (like HATU) when selecting this highly deactivated scaffold for library synthesis.
In drug discovery, the benzothiophene core is notoriously susceptible to CYP450-mediated oxidation at the C4 and C6 positions. Derivatives synthesized from 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid exhibit an intrinsic clearance (CL_int) of <15 µL/min/mg in human liver microsomes (HLM). In contrast, derivatives from the 3-chloro analog show rapid degradation (CL_int > 80 µL/min/mg) [1]. The strategic placement of chlorines at the 4 and 6 positions completely blocks these metabolic liabilities.
| Evidence Dimension | Intrinsic clearance (CL_int) in HLM |
| Target Compound Data | <15 µL/min/mg protein |
| Comparator Or Baseline | 3-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives (>80 µL/min/mg protein) |
| Quantified Difference | >5.3-fold improvement in metabolic stability |
| Conditions | Human liver microsomes, 1 µM compound, NADPH regenerating system, 37°C, 60 min |
Procuring the 3,4,6-trichloro building block directly bypasses late-stage pharmacokinetic failures associated with the rapid metabolism of simpler benzothiophenes.
The cumulative inductive effect of three chlorine atoms profoundly impacts the acidity of the C2-carboxylic acid. The pKa of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid is depressed to approximately 2.35, compared to 3.48 for the unhalogenated baseline[1]. This substantial shift in acidity alters the compound's solubility profile, allowing it to form stable, highly soluble salts in mildly basic aqueous formulations at a much lower pH threshold than its unhalogenated counterparts.
| Evidence Dimension | Carboxylic acid pKa |
| Target Compound Data | pKa ~ 2.35 |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxylic acid (pKa ~ 3.48) |
| Quantified Difference | 1.13 unit reduction in pKa |
| Conditions | Aqueous potentiometric titration, 25°C |
This lower pKa ensures that the compound remains ionized and soluble at physiological or mildly acidic pH, critical for liquid formulation stability and bioavailability.
Because the 3,4,6-trichloro substitution pattern forces ortho-amide substituents into a perpendicular conformation and increases the overall lipophilic bulk, this compound is the optimal precursor for synthesizing rigid inhibitors targeting deep, hydrophobic kinase pockets (e.g., p38 MAP kinase). Simpler analogs fail to achieve the required steric fit [1].
In the synthesis of benzo[b]thiophene acylhydrazones for multidrug-resistant bacterial strains, the C4 and C6 chlorines protect the core from oxidative degradation. Procuring this specific trichloro building block ensures that the resulting antimicrobial candidates maintain high plasma half-lives, a feature lost when using mono-chlorinated or unhalogenated precursors [2].
The highly electron-deficient nature of the 3,4,6-trichloro core lowers the HOMO energy level of the resulting conjugated materials. It serves as a specialized precursor in materials science where sequential, regioselective cross-coupling (differentiating the C3, C4, and C6 positions based on steric and electronic biases) is required to build advanced OLED or organic photovoltaic components.